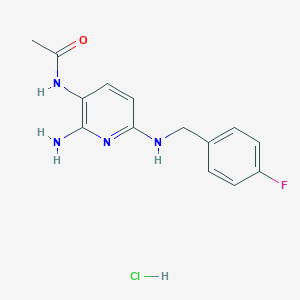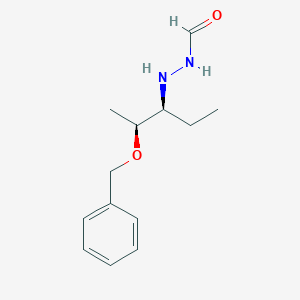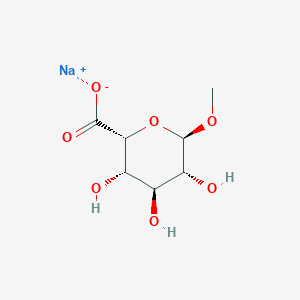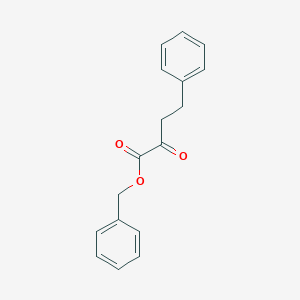
Pyridine-2-sulfonyl Chloride
Descripción general
Descripción
Pyridine-2-sulfonyl Chloride is a chemical compound with the molecular weight of 214.07 . It is used for the preparation of pyridinesulfonyl derivatives .
Synthesis Analysis
The synthesis of Pyridine-2-sulfonyl Chloride has been carried out at room temperature due to its instability . It was synthesized according to a literature procedure .Molecular Structure Analysis
The InChI code for Pyridine-2-sulfonyl Chloride is1S/C5H4ClNO2S.ClH/c6-10(8,9)5-3-1-2-4-7-5;/h1-4H;1H . The molecular structure optimization of certain compounds were performed by the density functional theory (DFT/B3LYP) method . Chemical Reactions Analysis
The reactions of Pyridine-2-sulfonyl Chloride have been studied under different conditions. For example, the reaction of alcohols with thionyl chloride is taught as an S N 2 reaction . And indeed, on primary alcohols this is definitely the case .Physical And Chemical Properties Analysis
Pyridine-2-sulfonyl Chloride is a solid substance that should be stored in an inert atmosphere, under -20C .Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Pyridine Derivatives
Pyridine-2-sulfonyl Chloride is utilized in the synthesis of a variety of pyridine derivatives that exhibit significant biological activity. These compounds have been studied for their potential as antimicrobial agents, showing effectiveness against strains like E. coli, B. mycoides, and C. albicans. The derivatives synthesized from Pyridine-2-sulfonyl Chloride have demonstrated strong inhibition zones, indicating their potential in developing new antibiotics .
Development of Antimicrobial Agents
The compound plays a crucial role in the development of new antimicrobial agents. Researchers have used Pyridine-2-sulfonyl Chloride to create thienopyridine derivatives, which have shown promising results in inhibiting microbial growth. This is particularly important in the fight against drug-resistant bacteria .
Creation of Bipyridine Sultams
In the field of organic chemistry, Pyridine-2-sulfonyl Chloride is a key reagent for the preparation of bipyridine sultams. These sultams are created via an intramolecular free radical pathway and have applications in pharmacology and as ligands in organometallic chemistry .
Pharmaceutical Research
Pyridine derivatives, including those derived from Pyridine-2-sulfonyl Chloride, are central to the structure of various approved drugs. The compound’s derivatives are integral in the pharmaceutical market, contributing to the development of drugs with a wide range of activities .
Chemical Structure-Activity Relationship Studies
The chemical structure of Pyridine-2-sulfonyl Chloride derivatives is analyzed to understand their antimicrobial properties. Structure-Activity Relationship (SAR) studies help in identifying the chemical features that contribute to the biological activity of these compounds .
Analytical Chemistry Applications
Pyridine-2-sulfonyl Chloride is also used in analytical chemistry for the quantitation of biomarkers like estrogen metabolites. These are crucial for evaluating cancer risks and metabolic diseases, especially considering their low physiological levels in humans .
Safety And Hazards
Direcciones Futuras
There are several potential future directions for research involving Pyridine-2-sulfonyl Chloride. For example, piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propiedades
IUPAC Name |
pyridine-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2S/c6-10(8,9)5-3-1-2-4-7-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJOGAGLBDBMLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396412 | |
| Record name | Pyridine-2-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine-2-sulfonyl Chloride | |
CAS RN |
66715-65-9 | |
| Record name | Pyridine-2-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PYRIDINE-2-SULFONYL CHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

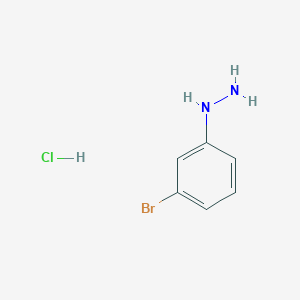


![4-[3-(methylamino)-1-(2-thienyl)propyl]-1-Naphthalenol hydrochloride](/img/structure/B28970.png)
